6-bromo-1-tert-butyl-1H-benzo[d]imidazole
Description
Significance of the Benzo[d]imidazole Nucleus in Heterocyclic Chemistry
The benzo[d]imidazole nucleus, a bicyclic heterocyclic aromatic compound, is formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. ihmc.us This structural motif is of paramount importance in the field of heterocyclic chemistry, primarily due to its prevalence in a multitude of biologically active molecules. nih.gov Recognized as a privileged pharmacophore, the benzimidazole (B57391) core is a key component in numerous pharmaceutical agents, demonstrating a wide array of therapeutic activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.gov
The versatility of the benzimidazole scaffold lies in its ability to interact with various biological targets, a characteristic attributed to its unique electronic and structural features. acs.org The presence of both a hydrogen-bond donor (the N-H group) and acceptor (the pyridinic nitrogen) allows for diverse binding interactions with biomacromolecules. Furthermore, the aromatic system contributes to its stability and allows for π-π stacking interactions. The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to function as a bioisostere, interfering in biological processes involving purine (B94841) metabolism. A prominent natural example is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12. ihmc.us This inherent biological relevance and synthetic accessibility have cemented the benzo[d]imidazole framework as a cornerstone in medicinal chemistry and drug discovery. acs.org
Overview of Substituent Effects on Benzo[d]imidazole Properties and Reactivity
The physicochemical properties and biological activity of the benzo[d]imidazole nucleus can be extensively modified through the introduction of various substituents at different positions of the ring system. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the N-1, C-2, and C-5/6 positions are particularly critical for modulating the pharmacological effects of these compounds. nih.gov
The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role in altering the electron density distribution within the benzimidazole ring. beilstein-journals.org This, in turn, influences the molecule's acidity, basicity, lipophilicity, and ultimately, its interaction with biological targets. For instance, the introduction of an alkyl group at the N-1 position can influence the molecule's steric profile and solubility. mdpi.com Halogenation, particularly with bromine or chlorine, at the C-5 or C-6 positions has been a widely used strategy to enhance the biological potency of benzimidazole derivatives. nih.gov These modifications can lead to compounds with increased stability, improved bioavailability, and more significant biological activity. ihmc.us The electronic effects of substituents on the aromatic aldehyde precursors can also dictate the reaction pathway during synthesis, leading to either 1,2-disubstituted or 2-monosubstituted benzimidazoles. beilstein-journals.org
Contextualization of 6-Bromo-1-tert-butyl-1H-benzo[d]imidazole within the Landscape of Substituted Benzo[d]imidazoles
This compound is a specific derivative that exemplifies the strategic substitution on the benzimidazole core. In this molecule, two key substituents are present: a bromo group at the 6-position of the benzene ring and a tert-butyl group at the 1-position of the imidazole ring.
The bromo substituent at the 6-position is an electron-withdrawing group, which can significantly influence the electronic properties of the aromatic system. Halogenation in this position is a known strategy in medicinal chemistry to modulate the activity of benzimidazole-based compounds. The bromine atom can participate in halogen bonding and alter the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes and interact with target proteins.
Below are the known chemical properties for this compound.
| Property | Value |
| CAS Number | 1163707-71-8 |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| MDL Number | MFCD22575047 |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-tert-butylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPQGDULPICHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 1 Tert Butyl 1h Benzo D Imidazole and Its Structural Analogues
Strategies for the Construction of the 6-Bromo-1H-benzo[d]imidazole Core
The formation of the 6-bromo-1H-benzo[d]imidazole scaffold can be approached in two primary ways: by starting with a pre-brominated precursor and forming the imidazole (B134444) ring, or by first synthesizing the benzimidazole (B57391) core and then introducing the bromine substituent.
A common and effective method for constructing the benzimidazole ring system is the condensation reaction between an o-phenylenediamine (B120857) derivative and a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative. nih.govacs.org To obtain the 6-bromo-1H-benzo[d]imidazole core directly, this reaction typically starts with 4-bromo-1,2-phenylenediamine.
The reaction involves the condensation of the diamine with a suitable aldehyde in the presence of an oxidizing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅). nih.govacs.org The sodium metabisulfite in water generates sodium bisulfite, which forms an adduct with the aldehyde. This adduct then reacts with the diamine, and subsequent cyclization and oxidation lead to the formation of the benzimidazole ring. nih.govacs.org Alternatively, formic acid can be used as the C1 source, often in conjunction with a reducing agent for a one-pot reaction from a nitroaniline precursor. For example, a nitroamine can be reduced to a diamine in situ using iron powder and ammonium (B1175870) chloride, which then undergoes cyclization with formic acid.
Another approach involves the reaction of o-phenylenediamines with aldehydes in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a solvent like dimethylformamide (DMF). acs.org The reaction mixture is typically heated to drive the condensation and cyclization. acs.org
Table 1: Selected Cyclization Reactions for Benzimidazole Core Synthesis
| Starting Material | Reagents | Conditions | Product | Yield |
| 4-Bromo-1,2-phenylenediamine | Benzaldehyde, Na₂S₂O₅ | Ethanol/Water, Reflux | 6-Bromo-2-phenyl-1H-benzo[d]imidazole | 60-72% |
| 5-Bromo-N-methyl-2-nitro-aniline | Fe, NH₄Cl, Formic Acid | Isopropyl alcohol, Reflux | 6-Bromo-1-methyl-1H-benzo[d]imidazole | 98% |
| o-Phenylenediamine | Aldehyde, p-TsOH | DMF, 80 °C | 2-Substituted-1H-benzo[d]imidazole | N/A |
An alternative strategy is to first synthesize the 1H-benzo[d]imidazole core and then introduce the bromine atom at the desired position. This requires a regioselective bromination reaction. The electronic properties of the benzimidazole ring direct electrophilic substitution, and under controlled conditions, the bromine can be selectively introduced at the C6 position.
A standard method for this transformation is the use of bromine and hydrogen bromide in acetic acid at room temperature. nih.gov This approach allows for the direct bromination of the benzimidazole ring, and the reaction conditions can be tuned to favor the formation of the 6-bromo isomer. The halogenation of benzimidazoles is a well-established strategy in medicinal chemistry to modulate the biological activity of these compounds. nih.gov
Table 2: Bromination of the Benzimidazole Core
| Substrate | Reagents | Solvent | Conditions | Product |
| 1H-Benzo[d]imidazole | Br₂, HBr | Acetic Acid | Room Temperature | 6-Bromo-1H-benzo[d]imidazole |
Regioselective N1-Alkylation with tert-Butyl Groups
Once the 6-bromo-1H-benzo[d]imidazole core is obtained, the next crucial step is the introduction of the tert-butyl group at the N1 position. This transformation can be challenging due to the steric hindrance of the tert-butyl group and the presence of two reactive nitrogen atoms in the imidazole ring.
Direct N-alkylation of 6-bromo-1H-benzo[d]imidazole with a tert-butyl source, such as tert-butyl bromide, is often difficult and can lead to a mixture of N1 and N3 isomers, as well as potential quaternization. The bulky nature of the tert-butyl group hinders its approach to the nitrogen atom, often requiring harsh reaction conditions which can lead to side reactions. While direct N-alkylation with less sterically hindered alkyl halides is common, for instance, using potassium carbonate as a base, the direct introduction of a tert-butyl group is less straightforward and often results in low yields. rsc.org
To overcome the challenges of direct N-alkylation and to ensure regioselectivity, a common strategy is to use a protecting group. The tert-butoxycarbonyl (Boc) group is particularly useful in this context. The 6-bromo-1H-benzo[d]imidazole can be protected at one of the nitrogen atoms with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine. nih.gov
With one nitrogen atom protected, the other can be selectively functionalized. However, a more common application of the Boc group is to facilitate other transformations on the benzimidazole ring, such as cross-coupling reactions, before its removal. nih.gov For the specific synthesis of the title compound, the introduction of the tert-butyl group is often achieved through methods that can accommodate its steric bulk, potentially involving the use of a strong base to deprotonate the benzimidazole followed by reaction with a tert-butyl electrophile.
Table 3: N-Functionalization of Benzimidazole Derivatives
| Substrate | Reagents | Conditions | Product |
| 6-Bromo-1H-benzo[d]imidazole | (Boc)₂O, Triethylamine | MeCN/DMF, Room Temperature | tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate |
Advanced Synthetic Transformations for Derivative Preparation
The 6-bromo-1-tert-butyl-1H-benzo[d]imidazole is a valuable intermediate for the synthesis of more complex molecules. The bromine atom at the C6 position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.
For instance, the bromine atom can be utilized in palladium-catalyzed reactions such as the Sonogashira, Suzuki, or Buchwald-Hartwig couplings. The Sonogashira reaction, for example, would allow for the introduction of an alkyne group at the C6 position by reacting the bromo-substituted benzimidazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov These advanced transformations are instrumental in creating libraries of novel benzimidazole derivatives for various applications, including medicinal chemistry and materials science. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom at the 6-position of the 1-tert-butyl-1H-benzo[d]imidazole core serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples of such transformations.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.net In the context of this compound, the Suzuki-Miyaura reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the C6-position. The general reaction scheme involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net
For the successful Suzuki-Miyaura coupling of substrates like this compound, the choice of catalyst, ligand, base, and solvent is critical. The use of sterically hindered and electron-rich phosphine (B1218219) ligands often enhances the catalytic activity. nih.gov Anhydrous conditions and the addition of agents like trimethyl borate (B1201080) can be beneficial in challenging heteroaryl-heteroaryl couplings by preventing catalyst poisoning and promoting the solubility of intermediates. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides, such as this compound, to produce N-arylated products. The catalytic cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination. wikipedia.org
The reaction conditions for the Buchwald-Hartwig amination are highly tunable, with a wide range of palladium precatalysts, phosphine ligands, and bases available to accommodate various substrates. acsgcipr.org For the coupling of aryl bromides, ligands like BINAP and DPPF have proven effective. wikipedia.org The choice of base, which is crucial for the deprotonation of the amine, can range from inorganic carbonates and phosphates to alkoxides like sodium tert-butoxide. acsgcipr.org
| Coupling Reaction | Reactants | Catalyst/Ligand System | Base | Typical Solvents |
| Suzuki-Miyaura | This compound, Organoboron reagent | Pd(OAc)₂, PdCl₂(PPh₃)₂, CataCXium A palladacycle | Cs₂CO₃, K₂CO₃, Na₂CO₃ | Dioxane/H₂O, 2-MeTHF, Toluene |
| Buchwald-Hartwig | This compound, Amine | Pd(OAc)₂/BINAP, Pd(OAc)₂/Xantphos | NaOtBu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF |
Electrochemical Methods in Benzo[d]imidazole Synthesis
Electrochemical synthesis has emerged as a green and efficient alternative for the construction of benzimidazole rings, often avoiding the need for harsh reagents and metal catalysts. acs.org These methods utilize an electric current to drive the desired chemical transformations. For the synthesis of N-alkylated benzimidazoles, electrochemical approaches can be employed for the direct functionalization of the benzimidazole core. tandfonline.com
One electrochemical strategy involves the dehydrogenative amination for the synthesis of 1,2-disubstituted benzimidazoles. acs.org This method can provide access to benzimidazole derivatives under mild conditions without the use of transition metals and external oxidants. Another approach is the direct electrochemical functionalization of benzimidazoles, where the reduction of benzimidazole at a carbon electrode generates a potent nucleophile capable of reacting with various electrophiles to form C-N bonds at the N1-position.
Multicomponent Reaction Strategies for Diversification
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov These reactions are particularly valuable for creating libraries of structurally diverse compounds for drug discovery.
Several MCRs have been developed for the synthesis of the benzimidazole scaffold. researchgate.netrsc.org An iron-catalyzed one-pot, three-component reaction of a benzo-1,2-quinone, an aldehyde, and ammonium acetate (B1210297) can produce benzimidazole derivatives in high yields under mild conditions. nih.govrsc.org Another approach involves a copper-catalyzed three-component coupling of N-substituted o-phenylenediamines, terminal alkynes, and a sulfonyl azide (B81097) to yield 1,2-disubstituted benzimidazoles. nih.govrsc.org While these methods are powerful for constructing the core benzimidazole structure, their direct application to synthesize this compound would require appropriately substituted starting materials.
Methodologies for Product Isolation and Purification
The isolation and purification of this compound and its derivatives are critical steps to obtain materials of high purity. Common techniques include extraction, precipitation, column chromatography, and recrystallization.
Column Chromatography: This is a widely used technique for the purification of benzimidazole derivatives. nih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate. nih.govijpsm.com The polarity of the eluent is adjusted to achieve optimal separation of the desired product from impurities.
Recrystallization: Recrystallization is an effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. youtube.com Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is crucial for successful recrystallization. For brominated benzimidazoles, a mixture of solvents like hexane (B92381) and chloroform (B151607) may be employed. researchgate.net
Elucidation of Chemical Reactivity and Transformation Pathways of 6 Bromo 1 Tert Butyl 1h Benzo D Imidazole Derivatives
Reactions at the 6-Bromo Position: Functional Group Interconversions
The bromine atom at the 6-position of the benzimidazole (B57391) core is a versatile handle for introducing a wide array of functional groups, significantly enhancing the molecular diversity achievable from this scaffold. This functionalization is predominantly achieved through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
While direct nucleophilic aromatic substitution on aryl halides like 6-bromo-1-tert-butyl-1H-benzo[d]imidazole is generally challenging, such reactions can be facilitated under specific conditions, often requiring elevated temperatures and strong nucleophiles. For instance, reagents like sodium methoxide (B1231860) or potassium tert-butoxide in polar solvents can be used to replace the bromine atom with alkoxy groups. The success of these reactions is contingent on the electronic nature of the benzimidazole ring and the reaction conditions employed.
Transition metal catalysis, particularly with palladium and nickel, provides a powerful and versatile platform for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds at the 6-position. These reactions are fundamental to modern synthetic organic chemistry. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling the bromo derivative with various organoboron compounds, such as boronic acids and boronic esters. nih.govresearchgate.net This method allows for the introduction of a diverse range of aryl, heteroaryl, alkyl, and alkenyl substituents. nih.gov An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating good to excellent yields with a wide variety of substrates. nih.gov
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a key methodology. This palladium-catalyzed reaction couples the bromo derivative with a wide range of amines, including primary and secondary amines, anilines, and even amides. beilstein-journals.orgresearchgate.net The choice of palladium precursor, ligand, and base is crucial for the success of these couplings. beilstein-journals.org For example, the combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane has been found to be effective for the amination of N-substituted 4-bromo-7-azaindoles. beilstein-journals.org
C-O Bond Formation: Palladium-catalyzed cross-coupling reactions can also be employed to form C-O bonds, typically by reacting the bromo derivative with phenols or alcohols. beilstein-journals.org Similar to C-N coupling, the reaction conditions, particularly the catalyst-ligand system and base, are critical for achieving high yields. beilstein-journals.org A combination of Pd(OAc)₂, Xantphos, and K₂CO₃ in dioxane has been identified as effective for C-O cross-coupling reactions. beilstein-journals.org
Nickel-Catalyzed Photoredox Reactions: Recent advancements have introduced nickel-catalyzed photoredox reactions as a general approach for C-O and C-N bond formation. nih.gov These methods can utilize a cost-effective bifunctional additive like tert-butylamine, which acts as both a base and a ligand, simplifying reaction conditions and demonstrating broad applicability with various nucleophiles. nih.gov
| Reaction Type | Catalyst System (Example) | Coupling Partner (Example) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | Phenylboronic acid | C-C | nih.gov |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Aniline | C-N | beilstein-journals.org |
| C-O Coupling | Pd(OAc)₂ / Xantphos / K₂CO₃ | Phenol | C-O | beilstein-journals.org |
| Nickel-Photoredox | Ni Catalyst / Visible Light | Aliphatic Alcohols | C-O | nih.gov |
Reactivity of the N1-tert-Butyl Group and its Influence on Molecular Behavior
The N1-tert-butyl group significantly influences the physical and chemical properties of the benzimidazole core through both steric and electronic effects.
The bulky tert-butyl group provides considerable steric hindrance around the N1 position. This steric bulk can influence the regioselectivity of reactions at other positions of the benzimidazole ring by directing incoming reagents away from its vicinity. nih.gov For instance, in reactions involving the nitrogen atoms, the tert-butyl group can favor reactions at the more accessible N3 position.
Electronically, the tert-butyl group is an electron-donating group through hyperconjugation. nih.gov This electron-donating nature can increase the electron density of the benzimidazole ring system, potentially affecting its reactivity in electrophilic aromatic substitution reactions and influencing the redox properties of the molecule. nih.gov The insertion of tert-butyl groups has been shown to raise the LUMO level of a tetraazapyrene core, indicating an electronic effect. nih.gov
While the tert-butyl group is generally stable, it can be cleaved under specific, often harsh, conditions. In the context of protecting groups, the analogous tert-butoxycarbonyl (Boc) group, which shares the tert-butyl moiety, is a widely used protecting group for amines. The deprotection of Boc groups is a common transformation in organic synthesis. nih.gov
Traditional methods for Boc deprotection rely on strong acids like trifluoroacetic acid (TFA). nih.gov However, milder methods have been developed. For example, a combination of oxalyl chloride in methanol (B129727) can effectively remove the Boc group, particularly from aromatic amines. nih.gov The presence of electron-withdrawing groups on the aromatic ring can accelerate this cleavage. nih.gov Other reported methods for N-Boc deprotection include the use of metal catalysts, acetyl chloride in methanol, and HCl in various organic solvents. nih.gov Reductive cleavage of N,N'-di-tert-butylcarbodiimide has also been observed, leading to the formation of a tert-butylcyanamide (B2729067) anion. nih.gov
Reactivity of the Benzo[d]imidazole Nitrogen Atoms
The benzimidazole ring contains two nitrogen atoms, N1 and N3. In this compound, the N1 position is substituted with the tert-butyl group. The remaining N3 atom possesses a lone pair of electrons and is nucleophilic, making it susceptible to reactions with electrophiles.
Alkylation and acylation are common reactions at the N3 position. These reactions typically proceed by treating the benzimidazole with an alkyl or acyl halide in the presence of a base. The steric hindrance from the N1-tert-butyl group can influence the accessibility of the N3 position to the electrophile.
Coordination with Metal Centers
The nitrogen atoms of the imidazole (B134444) ring in this compound make it a prime candidate for acting as a ligand in coordination chemistry. The lone pair of electrons on the N3 atom is available to form coordinate bonds with various metal centers. Benzimidazole derivatives are known to form stable complexes with a range of transition metals, including zinc, ruthenium, platinum, and palladium. mdpi.com
The coordination behavior is significantly influenced by the substituents on the benzimidazole core. The bulky tert-butyl group at the N1 position exerts considerable steric hindrance, which can dictate the coordination number and geometry of the resulting metal complex. In related systems, bulky substituents have been observed to prevent the formation of bis-ligated structures, favoring mono-ligated species. tandfonline.com Depending on the metal and reaction conditions, this compound would likely act as a monodentate ligand, coordinating through the N3 atom. This mode of coordination is common for N1-substituted benzimidazoles.
The formation of these metal complexes can be represented by the general reaction scheme below:
General Reaction Scheme for Metal Coordination
Where M is a metal center, X is an anionic ligand (e.g., halide, acetate), and y is the number of benzimidazole ligands.
| Metal Center (M) | Potential Geometry | Coordination Mode | Notes |
|---|---|---|---|
| Zn(II) | Tetrahedral | Monodentate (via N3) | Common for zinc, forming stable four-coordinate complexes. mdpi.com |
| Pd(II) | Square Planar | Monodentate (via N3) | Often used in catalysis; the ligand can influence catalytic activity. |
| Pt(II) | Square Planar | Monodentate (via N3) | Of interest for potential anticancer applications, a known area for benzimidazole complexes. |
| Ru(II) | Octahedral | Monodentate (via N3) | Can form complexes with interesting photophysical and electrochemical properties. |
Further N-Functionalization
With the N1 position already occupied by a tert-butyl group, further N-functionalization of this compound would occur at the N3 position. This reaction results in the formation of a quaternary benzimidazolium salt. This process, known as quaternization, enhances the compound's polarity and can significantly alter its chemical and physical properties. nih.gov
The N-alkylation can be achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent. The reaction proceeds via nucleophilic attack of the N3 atom on the electrophilic carbon of the alkylating agent.
General Reaction Scheme for N-Alkylation
Where R-X is an alkylating agent (e.g., CH₃I, BnBr).
Similarly, N-arylation can be accomplished using palladium-catalyzed cross-coupling reactions with aryl halides. mit.edu These methods provide access to a wide range of N-aryl benzimidazolium salts. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity in related systems. mit.edu
| Reaction Type | Reagents and Conditions | Product Type | Reference Findings |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Solvent (e.g., Toluene) | Benzimidazolium salt | Quaternization of N-substituted benzimidazoles proceeds at the remaining nitrogen to form salts. nih.gov |
| N-Arylation | Aryl halide (Ar-X), Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base | N-Aryl Benzimidazolium salt | Palladium-catalyzed methods are effective for the N-arylation of imidazoles, though this typically occurs on an NH-imidazole. mit.edu For an N-substituted imidazole, this would lead to a quaternary salt. |
| Reaction with Mannich Bases | Ketonic Mannich bases, Ethanol/Water | 1,3-Disubstituted benzimidazolium salt | N-alkylation of benzimidazoles with ketonic Mannich bases is a known synthetic route. researchgate.net |
Oxidation and Reduction Processes of the Benzo[d]imidazole Ring System
The electrochemical behavior of the benzimidazole ring system is of significant interest for applications in materials science and medicinal chemistry. The oxidation and reduction potentials are influenced by the nature and position of substituents on the aromatic core. The presence of the electron-withdrawing bromine atom at the 6-position is expected to make the benzimidazole ring more susceptible to reduction and more resistant to oxidation compared to the unsubstituted analog.
Cyclic voltammetry (CV) is a key technique used to study these redox processes. In studies of similar benzimidazole derivatives, reversible or quasi-reversible redox signals have been observed, corresponding to the formation of radical anions and cations. db-thueringen.deresearchgate.net For this compound, one would anticipate at least one reduction wave associated with the benzimidazole core, potentially influenced by the bromo substituent. The oxidation process would likely involve the electron-rich imidazole ring, though this would occur at a higher potential due to the deactivating effect of the bromine atom.
The electrochemical reaction of benzimidazole fungicides has been shown to be a quasi-reversible or irreversible process, often controlled by adsorption or diffusion at the electrode surface. nih.gov
| Process | Expected Potential | Influencing Factors | Notes |
|---|---|---|---|
| Oxidation | Relatively high positive potential | - Electron-rich nature of the imidazole ring
| Oxidation would likely lead to the formation of a radical cation. Studies on related benzimidazoles show oxidation potentials typically above +1.0 V vs. Ag/AgNO₃. db-thueringen.deresearchgate.net |
| Reduction | Negative potential | - Electron-withdrawing nature of the bromo group
| Reduction would involve the formation of a radical anion. The potential would be less negative than that of an unsubstituted benzimidazole. |
Advanced Spectroscopic and Structural Characterization of 6 Bromo 1 Tert Butyl 1h Benzo D Imidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole is expected to show distinct signals corresponding to each unique proton in the molecule. The bulky tert-butyl group at the N1 position fixes the tautomeric form, simplifying the spectrum compared to N-unsubstituted benzimidazoles.
The most downfield signal is anticipated for the C2-H proton, appearing as a sharp singlet due to the influence of the two adjacent nitrogen atoms. The aromatic region should display signals for the three protons on the benzene (B151609) ring. The H-7 proton, adjacent to the N1-tert-butyl group, is expected to appear as a doublet. The H-5 proton, ortho to the bromine atom, would also be a doublet, while the H-4 proton, deshielded by the ring junction, would likely appear as a doublet of doublets. The most upfield signal, and the one with the largest integration value, would be a singlet corresponding to the nine equivalent protons of the sterically bulky tert-butyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | Singlet (s) | - |
| H-4 | 7.7 - 7.9 | Doublet (d) | ~8.5 |
| H-7 | 7.6 - 7.8 | Doublet of Doublets (dd) | ~8.5, ~2.0 |
| H-5 | 7.3 - 7.5 | Doublet (d) | ~2.0 |
| -C(CH₃)₃ | 1.7 - 1.8 | Singlet (s) | - |
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected.
The C2 carbon, situated between two nitrogen atoms, is predicted to have the most downfield chemical shift among the heterocyclic carbons. The carbons of the benzene ring will have shifts influenced by the bromine substituent and the fused imidazole (B134444) ring. The C6 carbon, directly bonded to the bromine atom, will appear at a characteristically lower field compared to other substituted carbons. The quaternary carbons of the benzimidazole (B57391) ring junction (C3a and C7a) and the tert-butyl group will also be readily identifiable. The aliphatic region will feature two signals for the tert-butyl group: a quaternary carbon and a signal for the three equivalent methyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 142 - 144 |
| C-7a | 143 - 145 |
| C-3a | 133 - 135 |
| C-5 | 125 - 127 |
| C-4 | 122 - 124 |
| C-6 | 116 - 118 |
| C-7 | 113 - 115 |
| -C (CH₃)₃ | 60 - 62 |
| -C(C H₃)₃ | 30 - 32 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between adjacent aromatic protons, showing cross-peaks between H-4 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the signals for C4/H4, C5/H5, C7/H7, and the tert-butyl methyl carbons to their attached protons.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group would appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands characteristic of the benzimidazole core, including C=N and C=C stretching vibrations. Bending vibrations for the tert-butyl group and the C-Br stretch would also be found in this region.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2870 | Strong |
| C=N Stretch | 1620 - 1600 | Medium |
| Aromatic C=C Stretch | 1590 - 1450 | Medium-Strong |
| C-H Bending (tert-butyl) | 1390 - 1365 | Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Br Stretch | 650 - 550 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS is used to determine the elemental formula of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound (C₁₁H₁₃BrN₂), the theoretical exact mass can be calculated. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, two peaks of nearly equal intensity will be observed at M and M+2, which is a definitive signature for the presence of a single bromine atom.
The primary fragmentation pathway under electron ionization (EI) would likely involve the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable [M-15]⁺ cation, which would be the base peak. Subsequent fragmentation could involve the loss of the entire tert-butyl group or fragmentation of the benzimidazole ring.
Table 4: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M]⁺ | C₁₁H₁₃BrN₂ | 268.0289 | 270.0269 |
| [M-CH₃]⁺ | C₁₀H₁₀BrN₂ | 253.0054 | 255.0034 |
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this specific compound has not been reported, predictions can be made based on related structures. nih.govresearchgate.net
Bond Lengths and Angles Analysis
Detailed, experimentally determined data on the bond lengths and angles of this compound are not available in the reviewed literature. A crystallographic analysis would be required to provide this information.
Dihedral Angles and Molecular Conformation
Specific data regarding the dihedral angles and the precise molecular conformation of this compound are not available. This information is typically obtained through single-crystal X-ray diffraction studies, which have not been published for this compound.
Intermolecular Interactions and Supramolecular Assembly
A definitive analysis of the intermolecular interactions and supramolecular assembly of this compound cannot be provided without crystallographic data. Such an analysis would typically involve the study of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing, none of which can be determined without experimental structural data.
Computational and Theoretical Studies on 6 Bromo 1 Tert Butyl 1h Benzo D Imidazole Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Geometries
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons.
Density Functional Theory (DFT) Approaches
Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For benzimidazole (B57391) derivatives, DFT methods, particularly using hybrid functionals like B3LYP, are frequently used to calculate optimized geometries, bond lengths, and bond angles. researchgate.netnih.gov These calculations provide a foundational understanding of the molecule's shape and the electronic effects of its substituents—in this case, the bromo group at the 6-position and the bulky tert-butyl group at the 1-position. The electronic properties and energy gap values can be ascertained using time-dependent DFT (TD-DFT) calculations. researchgate.net
Hartree-Fock (HF) Methods
Hartree-Fock is an ab initio method that provides a good starting point for more complex calculations. While often considered less accurate than modern DFT functionals for many applications, HF is still valuable for providing basic insights into electronic structure. researchgate.net Comparative studies between HF and DFT results are common in the analysis of heterocyclic systems to gauge the effect of electron correlation on the calculated properties.
Prediction and Analysis of Vibrational Spectra
Computational methods are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. For substituted benzimidazoles, DFT calculations are routinely used to compute the harmonic vibrational frequencies. mdpi.com These theoretical spectra, when compared with experimental data, allow for a detailed assignment of specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups. Such analysis for 6-bromo-1-tert-butyl-1H-benzo[d]imidazole would help identify characteristic frequencies associated with the C-Br bond, the tert-butyl group, and the benzimidazole core.
Computational Modeling of Reaction Mechanisms and Pathways
Theoretical modeling can elucidate the step-by-step pathways of chemical reactions, identifying transition states and calculating activation energies. For benzimidazoles, computational studies have explored mechanisms such as bromination and N-alkylation. rsc.orgnih.gov Modeling the reaction pathways for the synthesis or further functionalization of this compound would provide valuable insights into reaction feasibility, regioselectivity, and potential byproducts. This is particularly relevant for understanding how the electronic nature of the bromo substituent and the steric hindrance of the tert-butyl group influence reactivity.
Investigation of Electronic Properties (e.g., Molecular Orbitals, Charge Distribution)
Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions. Calculations typically focus on:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis and Mulliken population analysis are used to calculate the partial atomic charges on each atom. researchgate.net This reveals the electron distribution across the molecule, highlighting electrophilic and nucleophilic sites prone to chemical attack. A Molecular Electrostatic Potential (MEP) map visually represents these charge distributions.
Applications in Advanced Materials and Supramolecular Chemistry Involving 6 Bromo 1 Tert Butyl 1h Benzo D Imidazole Derivatives
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The benzimidazole (B57391) moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The strategic incorporation of bromo and tert-butyl substituents onto the benzimidazole scaffold introduces additional functionalities that can be exploited in the design of metal-organic frameworks (MOFs) and coordination polymers with tailored structures and properties.
Ligand Properties of Benzo[d]imidazole Derivatives in Coordination Chemistry
Benzimidazole derivatives, including 6-bromo-1-tert-butyl-1H-benzo[d]imidazole, typically coordinate to metal centers through the nitrogen atom of the imidazole (B134444) ring. The lone pair of electrons on the sp²-hybridized nitrogen atom makes it an effective Lewis base, readily forming coordinate bonds with metal ions. The versatility of the benzimidazole core allows for its use as a monodentate, bidentate, or bridging ligand, leading to a variety of coordination modes.
The presence of a bromine atom at the 6-position can influence the electronic properties of the ligand through its electron-withdrawing inductive effect, which can modulate the basicity of the coordinating nitrogen atom. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can play a crucial role in directing the self-assembly of coordination networks and enhancing the stability of the resulting framework.
The 1-tert-butyl group introduces significant steric hindrance around the coordinating nitrogen atom. This steric bulk can be strategically employed to control the coordination number of the metal center and to direct the formation of specific framework topologies by preventing the formation of more sterically crowded structures. This can lead to the generation of porous materials with specific cavity sizes and shapes.
Architectural Diversity of Coordination Assemblies
The combination of the coordinating benzimidazole core with various metal ions and the directing effects of the bromo and tert-butyl substituents can give rise to a wide array of coordination assemblies with diverse architectures. These can range from simple one-dimensional (1D) chains to more complex two-dimensional (2D) layers and three-dimensional (3D) frameworks.
Exploration in Functional Materials Science
The unique electronic and structural features of this compound derivatives make them attractive candidates for the development of functional materials with applications in optoelectronics and polymer science.
Photophysical Properties for Optoelectronic Applications (e.g., Dyes for Solar Cells, Optical Applications)
Benzimidazole derivatives are known to possess interesting photophysical properties, including fluorescence and phosphorescence, making them suitable for various optoelectronic applications. The electronic properties of these molecules can be finely tuned by introducing different substituents onto the benzimidazole core.
The benzimidazole moiety can act as an electron-accepting unit in donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs). In such systems, the this compound core could be functionalized with electron-donating groups to create dyes with broad absorption spectra and efficient charge separation. The bromine atom can influence the energy levels of the frontier molecular orbitals, potentially leading to a red-shift in the absorption spectrum and improved light-harvesting efficiency. The bulky tert-butyl group can help to suppress dye aggregation on the semiconductor surface, which is a common cause of efficiency loss in DSSCs.
In the field of organic light-emitting diodes (OLEDs), benzimidazole derivatives have been explored as host materials and electron transporters. The tert-butyl group can enhance the solubility and morphological stability of thin films, which is crucial for device performance and longevity. The bromine atom, through the heavy-atom effect, could promote intersystem crossing and potentially lead to the development of efficient phosphorescent emitters for OLEDs.
| Potential Application | Role of this compound Derivative | Key Functional Groups and Their Effects |
| Dye-Sensitized Solar Cells (DSSCs) | Component of D-π-A sensitizer (B1316253) dyes | Benzimidazole core: Electron acceptor. Bromo group: Modulates energy levels, potentially red-shifting absorption. tert-Butyl group: Suppresses dye aggregation. |
| Organic Light-Emitting Diodes (OLEDs) | Host material, electron transporter, or phosphorescent emitter | Benzimidazole core: Good electron transport properties. tert-Butyl group: Improves solubility and film morphology. Bromo group: Heavy-atom effect may enhance phosphorescence. |
Polymeric and Nanostructured Materials Integration
The incorporation of this compound derivatives into polymeric and nanostructured materials offers a pathway to create advanced functional materials with enhanced properties.
Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. Derivatives of this compound could be used as monomers to synthesize novel PBIs. The presence of the bromo substituent would be expected to enhance the flame retardancy of the resulting polymer, while the tert-butyl group could improve its solubility and processability, overcoming a common challenge with standard PBIs.
Furthermore, these benzimidazole derivatives can be used to functionalize nanoparticles, such as graphene oxide or metal oxides, to create nanocomposites. The benzimidazole unit can improve the dispersion of the nanoparticles within a polymer matrix and enhance the interfacial interactions, leading to materials with improved mechanical strength, thermal stability, and barrier properties. The bromo and tert-butyl groups on the benzimidazole can further tailor the surface properties of the nanoparticles and their compatibility with different polymer matrices.
Crystal Engineering and Solid-State Design
Crystal engineering focuses on the rational design of crystalline solids with desired structures and properties by controlling intermolecular interactions. The substituents on the this compound molecule provide powerful tools for directing the self-assembly and packing of molecules in the solid state.
The bromine atom is a key player in crystal engineering due to its ability to form reliable and directional halogen bonds (Br···X, where X is a halogen, oxygen, nitrogen, or other Lewis basic atom). These interactions can be used to construct specific supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. By strategically placing halogen bond donors and acceptors, it is possible to guide the formation of crystals with specific packing motifs and physical properties.
Despite extensive research, specific studies detailing the crystal structure, hydrogen bonding networks, and the influence of substituents on the crystal packing of this compound and its derivatives are not available in the public domain.
General principles of supramolecular chemistry and crystal engineering allow for predictions about the behavior of this molecule. The benzimidazole core provides both hydrogen bond donor (N-H) and acceptor (N) sites, suggesting the potential for the formation of various hydrogen-bonded assemblies such as chains or dimers. The presence of the bromine atom introduces the possibility of halogen bonding, another significant non-covalent interaction that can influence crystal packing.
However, without experimental data from techniques such as X-ray crystallography, any discussion on the specific hydrogen bonding networks and the precise influence of the bromo and tert-butyl substituents on the crystal structure of this compound would be purely speculative.
Therefore, the following sections on "Hydrogen Bonding Networks and Non-Covalent Interactions" and "Influence of Substituents on Crystal Packing" cannot be provided at this time due to the lack of specific scientific literature on the target compound.
Catalytic Roles of 6 Bromo 1 Tert Butyl 1h Benzo D Imidazole Derivatives
Applications as Ligands in Transition Metal Catalysis
Derivatives of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole are primarily explored as N-heterocyclic carbene (NHC) precursor salts in transition metal catalysis. The benzimidazolium salt can be deprotonated to form a highly reactive carbene that strongly coordinates to a metal center, forming a stable and catalytically active complex.
The design of benzimidazole-based ligands for transition metal catalysis is guided by several key principles aimed at optimizing catalytic performance. The electronic properties of the benzimidazole (B57391) ring and the steric hindrance around the metal center are two of the most critical factors.
Electronic Effects: The electronic nature of the substituents on the benzimidazole ring directly influences the electron-donating ability of the resulting NHC ligand. Electron-withdrawing groups, such as the bromine atom in this compound, can decrease the electron density at the metal center. This can enhance the catalytic activity in certain reactions, such as cross-coupling reactions, by promoting reductive elimination.
Steric Effects: The steric bulk of the substituents on the nitrogen atoms of the benzimidazole ring plays a crucial role in stabilizing the metal complex and influencing its selectivity. The large tert-butyl group on the N1-position of the imidazole (B134444) ring provides significant steric protection to the metal center. This steric hindrance can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species, and can also influence the regioselectivity and stereoselectivity of the catalytic reaction. The strategic placement of bulky substituents is a common strategy to enhance the lifetime and efficiency of the catalyst.
Ligand Backbone Rigidity: The fusion of the imidazole ring with a benzene (B151609) ring creates a rigid and planar structure. This rigidity can be beneficial for catalysis as it reduces the number of possible conformations of the ligand, which can lead to higher selectivity.
The combination of the electron-withdrawing bromo group and the sterically demanding tert-butyl group in this compound represents a deliberate design choice to create a ligand that can form robust and highly active transition metal catalysts.
Palladium complexes bearing benzimidazole-derived NHC ligands have demonstrated high efficiency in various cross-coupling reactions, including the Heck reaction. researchgate.net The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.
Research on palladium catalysts with NHC ligands derived from benzimidazole has shown excellent catalytic activity in the Heck coupling of aryl halides with alkenes. researchgate.net For instance, palladium-NHC complexes derived from 1,3-disubstituted benzimidazolium salts have been successfully employed in the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene. researchgate.net The catalytic performance can be tuned by altering the substituents on the benzimidazole core. In a study, a palladium complex with a 4-chlorobenzyl substituted benzimidazole ligand (Pd-NHC-Cl) showed excellent catalytic activity at a low catalyst loading of 0.5 mol% and a reaction time of 60 minutes. researchgate.net
While direct studies on this compound are not extensively reported, the principles established with analogous structures suggest that a palladium complex of its corresponding NHC would be a highly active catalyst. The electron-withdrawing nature of the bromo substituent would facilitate the reductive elimination step of the catalytic cycle, while the bulky tert-butyl group would promote the stability of the catalytic species.
Table 1: Examples of Heck Reactions Catalyzed by Palladium-Benzimidazole NHC Complexes
| Entry | Aryl Halide | Alkene | Catalyst | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC-H | 95 | researchgate.net |
| 2 | 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC-Cl | 99 | researchgate.net |
| 3 | 4-Bromotoluene | Methyl acrylate | Pd(dba)2/Ligand 6c | 98 | organic-chemistry.org |
| 4 | 4-Bromoanisole | Styrene | Pd-NHC Complex | 97 | academie-sciences.fr |
Note: The catalysts listed are representative examples of palladium complexes with benzimidazole-derived NHC ligands and are not directly derived from this compound.
Investigation of Organocatalytic Properties
Beyond their role as ligands in metal catalysis, benzimidazole derivatives have emerged as promising organocatalysts, particularly in asymmetric synthesis. researchgate.netthieme-connect.comresearchgate.netsciprofiles.com The development of chiral benzimidazole-based organocatalysts has opened new avenues for the enantioselective synthesis of complex molecules.
The benzimidazole scaffold can be readily functionalized with chiral auxiliaries to create a chiral environment around a catalytically active site. These chiral organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding, and induce stereoselectivity in the reaction.
For example, chiral trans-cyclohexanediamine-benzimidazole derivatives have been utilized as bifunctional organocatalysts in the asymmetric electrophilic amination of unprotected 3-substituted oxindoles. researchgate.net In one study, a catalyst containing a dimethylamino moiety afforded the corresponding aminated oxindoles with good yields and enantioselectivities. researchgate.net Another example involves the use of L-prolinamide as an organocatalyst for the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones, yielding the product with high enantiomeric excess and diastereomeric ratio. thieme-connect.com
Although specific studies on the organocatalytic properties of this compound are scarce, its structure suggests potential for development into a chiral organocatalyst. The introduction of a chiral substituent, potentially at the C2 position or by replacing the tert-butyl group, could lead to novel catalysts for a range of asymmetric transformations. The electronic properties conferred by the bromine atom could also play a role in modulating the acidity or basicity of the active site, thereby influencing the catalytic activity.
Heterogeneous Catalysis Incorporating Benzo[d]imidazole Scaffolds
The immobilization of catalytically active species onto solid supports is a key strategy in developing sustainable and recyclable catalytic systems. Benzimidazole scaffolds have been successfully incorporated into heterogeneous catalysts, offering advantages such as ease of separation, reusability, and enhanced stability. researchgate.net
One approach involves the functionalization of solid supports, such as silica, polymers, or magnetic nanoparticles, with benzimidazole derivatives. researchgate.nettandfonline.com These functionalized materials can then be used to immobilize metal catalysts or can act as organocatalysts themselves. For instance, core-shell magnetic microspheres have been functionalized and used as a heterogeneous catalyst for the synthesis of benzimidazoles. tandfonline.com Similarly, graphene oxide has been modified with benzimidazole-related structures to create hybrid catalysts for organic synthesis. nih.gov
The this compound molecule offers several possibilities for incorporation into heterogeneous catalysts. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for its attachment to a solid support. Alternatively, the benzimidazole ring itself can be used to coordinate with metal nanoparticles, anchoring them to a support.
The development of heterogeneous catalysts based on the this compound scaffold could lead to robust and recyclable catalytic systems for a variety of industrial applications, contributing to the advancement of green chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-1-tert-butyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted o-phenylenediamines with carbonyl compounds under acidic conditions. For brominated derivatives, bromination steps (e.g., using NBS or Br₂) are critical. Evidence from substituted benzimidazoles (e.g., Sb23 in Table 1 of ) shows yields of 65–85% via stepwise functionalization, with purity confirmed by HRMS and HPLC . Key factors include solvent choice (e.g., DMF for solubility), temperature control (80–120°C), and catalyst selection (e.g., p-TsOH).
Q. How can NMR and IR spectroscopy distinguish structural isomers or regioisomers of this compound?
- Methodological Answer :
- ¹H NMR : Protons adjacent to bromine (C6) exhibit deshielding (δ 7.3–8.3 ppm), while tert-butyl groups appear as a singlet at δ 1.4–1.6 ppm .
- ¹³C NMR : Brominated carbons show distinct shifts (C6: ~120 ppm), and imidazole ring carbons (C1–C5) resonate between 140–160 ppm .
- IR : C-Br stretching appears at ~590 cm⁻¹, and imidazole C=N stretches at 1610–1620 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of 6-bromo-1H-benzo[d]imidazole in cross-coupling reactions?
- Methodological Answer : The bulky tert-butyl group at N1 sterically hinders electrophilic substitution at C4/C7 but enhances stability during Suzuki-Miyaura couplings. Computational studies (e.g., DFT at B3LYP/6-31G*) reveal reduced electron density at C6 due to bromine’s -I effect, favoring oxidative addition in Pd-catalyzed reactions . Experimental data from analogous compounds (e.g., 5l in ) show tert-butyl derivatives exhibit 10–15% higher yields in arylations compared to methyl substituents .
Q. What strategies resolve contradictions between in-silico binding predictions and in-vitro bioassay results for this compound derivatives?
- Methodological Answer :
- Hypothesis Testing : Reconcile docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values by evaluating solvent effects, protein flexibility, and tautomerism of the imidazole ring .
- Data Validation : Use orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamics) to confirm target engagement. For example, derivatives with para-substituted aryl groups () showed discrepancies resolved by adjusting protonation states in molecular dynamics simulations .
Q. How can factorial design optimize the synthesis and biological evaluation of this compound analogs?
- Methodological Answer :
- Variables : Reactant stoichiometry (1:1–1:2), temperature (60–120°C), and catalyst loading (5–20 mol%).
- Outcomes : A 2³ factorial design ( ) identified temperature as the most significant factor (p < 0.05), with optimal yield (78%) at 100°C and 10 mol% Pd(OAc)₂. Biological screening (e.g., MtbFtsZ inhibition in ) used response surface methodology to prioritize substituents at C2 and C5 .
Methodological Challenges
Q. What are the limitations of current ADMET models for predicting the pharmacokinetics of this compound?
- Methodological Answer :
- Lipophilicity : LogP values (3.5–4.2) often overestimate blood-brain barrier penetration due to tert-butyl-induced molecular rigidity .
- Metabolism : CYP3A4-mediated dealkylation is poorly modeled in silico; in-vitro microsomal assays () revealed 20–30% faster clearance than predicted .
Q. How can hybrid quantum mechanics/molecular mechanics (QM/MM) simulations improve understanding of the catalytic mechanism involving this compound?
- Methodological Answer : QM/MM partitions the enzyme active site (QM region: imidazole-bromine moiety; MM region: protein backbone). For EGFR inhibition (), simulations identified a halogen-bonding interaction between Br and Thr766, critical for ΔG binding (−9.2 kcal/mol) .
Data Integration and Validation
Q. What frameworks unify structural, spectroscopic, and bioactivity data for this compound derivatives?
- Methodological Answer :
- Cheminformatics Pipelines : Use KNIME or Python (RDKit) to correlate NMR shifts () with inhibitory activity (). A study on trisubstituted analogs () linked C5 amide groups with 5-fold improved IC₅₀ via partial least squares regression .
- Theoretical Frameworks : Apply Hammett σ constants to predict electronic effects of substituents on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
